molecular formula C11H18O B13747349 3-Allyl-6-methylhept-5-en-2-one CAS No. 2633-95-6

3-Allyl-6-methylhept-5-en-2-one

Katalognummer: B13747349
CAS-Nummer: 2633-95-6
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: KRYSMAVDGZCJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-6-methylhept-5-en-2-one is an organic compound with the molecular formula C11H18O. It is known for its distinctive fruity aroma and is often used in the flavor and fragrance industry. This compound is also utilized as an intermediate in the synthesis of various other chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-methylhept-5-en-2-one typically involves the aldol condensation of suitable precursors. One common method is the reaction between 6-methyl-5-hepten-2-one and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification process may involve advanced techniques such as fractional distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyl-6-methylhept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Allyl-6-methylhept-5-en-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Allyl-6-methylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-5-hepten-2-one: Another compound with a similar structure but lacking the allyl group.

    3-Allyl-6-methylhept-5-en-2-ol: A related alcohol derivative.

Uniqueness

3-Allyl-6-methylhept-5-en-2-one is unique due to its specific combination of an allyl group and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

2633-95-6

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

6-methyl-3-prop-2-enylhept-5-en-2-one

InChI

InChI=1S/C11H18O/c1-5-6-11(10(4)12)8-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3

InChI-Schlüssel

KRYSMAVDGZCJFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC(CC=C)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.